molecular formula C18H21NO B263641 N-(2,3-dimethylphenyl)-4-isopropylbenzamide

N-(2,3-dimethylphenyl)-4-isopropylbenzamide

Cat. No.: B263641
M. Wt: 267.4 g/mol
InChI Key: JIEWWUZJLPRYIR-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-4-isopropylbenzamide is an organic compound that belongs to the class of amides It is characterized by the presence of a benzamide group substituted with a 2,3-dimethylphenyl group and a propan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-4-isopropylbenzamide typically involves the reaction of 2,3-dimethylaniline with 4-isopropylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-4-isopropylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(2,3-dimethylphenyl)-4-isopropylbenzamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-4-isopropylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dimethylphenyl)-4-(propan-2-yl)acetamide
  • N-(2,3-dimethylphenyl)-4-(propan-2-yl)benzoate

Uniqueness

N-(2,3-dimethylphenyl)-4-isopropylbenzamide is unique due to its specific substitution pattern on the benzene rings, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C18H21NO

Molecular Weight

267.4 g/mol

IUPAC Name

N-(2,3-dimethylphenyl)-4-propan-2-ylbenzamide

InChI

InChI=1S/C18H21NO/c1-12(2)15-8-10-16(11-9-15)18(20)19-17-7-5-6-13(3)14(17)4/h5-12H,1-4H3,(H,19,20)

InChI Key

JIEWWUZJLPRYIR-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)NC(=O)C2=CC=C(C=C2)C(C)C)C

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=CC=C(C=C2)C(C)C)C

Origin of Product

United States

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